N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a chemical compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine moiety, which is fused with a pyridine ring, and a benzenesulfonamide group, which is known for its role in various pharmacological activities.
Preparation Methods
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide typically involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions. One method involves the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide (TBHP) as reagents, to promote C–C bond cleavage and form the desired product . Another approach involves a one-pot tandem cyclization/bromination reaction in ethyl acetate, where TBHP is used to promote the cyclization and bromination steps . These methods are mild, metal-free, and efficient, making them suitable for industrial production.
Chemical Reactions Analysis
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzenesulfonamide moiety can be replaced with other groups using appropriate reagents and conditions.
Cyclization: The imidazo[1,2-a]pyridine moiety can undergo cyclization reactions to form various heterocyclic compounds.
Scientific Research Applications
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound has been shown to induce cell cycle arrest at the G2/M phase, inhibit tubulin polymerization, activate Caspase-3, and inhibit the PI3K/Akt/mTOR signaling pathway . These mechanisms contribute to its anticancer activity and other pharmacological effects.
Comparison with Similar Compounds
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide can be compared with other imidazopyridine derivatives, such as:
Imidazo[1,2-a]pyrimidines: These compounds have similar structural features and are known for their wide range of applications in medicinal chemistry.
Imidazo[1,5-a]pyridines: These derivatives are used in the development of new drugs and materials due to their unique chemical properties.
Indole derivatives: These compounds share some structural similarities and have been studied for their antiviral, anticancer, and antimicrobial activities.
This compound stands out due to its specific combination of the imidazo[1,2-a]pyridine and benzenesulfonamide moieties, which contribute to its unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-13-6-7-16(14(2)11-13)23(21,22)18-9-8-15-12-20-10-4-3-5-17(20)19-15/h3-7,10-12,18H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBJNEFIUWVPBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.